molecular formula C8H18N4O5 B013594 NG-Hydroxy-L-arginine, Monoacetate Salt CAS No. 53598-01-9

NG-Hydroxy-L-arginine, Monoacetate Salt

Cat. No. B013594
CAS RN: 53598-01-9
M. Wt: 250.25 g/mol
InChI Key: VYMCYRPQICLHKC-WCCKRBBISA-N
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Description

Synthesis Analysis

The synthesis of NG-Hydroxy-L-arginine involves the hydroxylation of L-arginine, a process catalyzed by nitric oxide synthase (NOS). This reaction is critical in the NO biosynthesis pathway. For instance, L-NG-Methylarginine undergoes NADPH-dependent hydroxylation to form NG-Hydroxy-L-arginine, indicating the involvement of enzyme-mediated transformations in its production (Feldman et al., 1993).

Molecular Structure Analysis

NG-Hydroxy-L-arginine's molecular structure features a guanidino group that is crucial for its biochemical activity. The compound's reactivity and role as a substrate for further reactions in NO synthesis can be attributed to this functional group. Molecular structure studies provide insights into its role as an intermediate in nitric oxide synthesis and its interaction with enzymes like arginase and NOS.

Chemical Reactions and Properties

NG-Hydroxy-L-arginine participates in various chemical reactions, highlighting its role as a potent competitive inhibitor of rat liver arginase, which suggests its significance in regulating NO levels in tissues or cells that synthesize both NO and contain arginase (Daghigh et al., 1994). Its conversion to nitric oxide and citrulline by endothelial cells underscores its pivotal role in vascular biology and the regulation of blood pressure (Zembowicz et al., 1991).

Scientific Research Applications

  • NG-Hydroxy-L-arginine (NOHA) is an intermediate in nitric oxide (NO) biosynthesis. It has been found to be a potent inhibitor of rat liver arginase, which impacts NO levels in tissues and cells synthesizing both NO and containing arginase (Daghigh, Fukuto, & Ash, 1994).

  • In vascular research, NOHA has shown potential as a biomarker for monitoring disruptions in the urea cycle. This was determined through its electrochemical mechanism at +355 mV vs Ag/AgCl in an electrochemical process (Arral, Tooley, Ziino, & Halpern, 2020).

  • NG-Hydroxy-L-arginine has been studied for its role in the production of nitric oxide in cells. Nitric oxide synthase shows substrate protection against inactivation, suggesting that NOHA may play a role in NO production in cells (Pufahl, Nanjappan, Woodard, & Marletta, 1992).

  • It has been used as a substrate for the constitutive nitric oxide synthase (NOS) in cultured endothelial cells, leading to the formation of a potent and stable vasodilator (Zembowicz, Hecker, Macarthur, Sessa, & Vane, 1991).

  • The compound also plays a crucial role in learning and memory processes, as well as in the regulation of monoamine metabolism in the rat brain (Yamada, Noda, Nakayama, Komori, Sugihara, Hasegawa, & Nabeshima, 1995).

properties

IUPAC Name

acetic acid;(2S)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O3.C2H4O2/c7-4(5(11)12)2-1-3-9-6(8)10-13;1-2(3)4/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10);1H3,(H,3,4)/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMCYRPQICLHKC-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(CC(C(=O)O)N)CN=C(N)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NG-Hydroxy-L-arginine, Monoacetate Salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
VBCRC PTY - researchgate.net
~(57) Abstract: The present invention relates to methods for promoting dispersal of, or preventing formation of microbial biofilms, M comprising: exposing a biofilm to an effective amount …
Number of citations: 4 www.researchgate.net
KE Kitowska - 2007 - geb.uni-giessen.de
Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease of unknown origin, characterized by alveolar epithelial cell damage, increased deposition of extracellular …
Number of citations: 1 geb.uni-giessen.de

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